Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-
Description
This compound is synthesized via the Eschweiler–Clarke methylation of 6-aminohexanoic acid, followed by functionalization to introduce the phenoxy group .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenoxy]hexanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
CWKQLMQXTKAXLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The Williamson ether synthesis is a cornerstone for ether bond formation, leveraging nucleophilic substitution between an alkoxide and an alkyl halide. For this target compound, 4-(dimethylamino)phenol is deprotonated using a strong base (e.g., NaOH or K₂CO₃) to generate the phenoxide ion, which subsequently displaces bromide from 6-bromohexanoic acid.
Typical Procedure:
-
Dissolve 4-(dimethylamino)phenol (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.
-
Add potassium carbonate (2.5 equiv) and stir at 60°C for 30 minutes to form the phenoxide.
-
Introduce 6-bromohexanoic acid (1.2 equiv) dropwise and reflux at 110°C for 12–18 hours.
-
Quench with ice-water, acidify to pH 2–3 using HCl, and extract with ethyl acetate.
-
Purify the crude product via recrystallization (ethanol/water) to yield white crystals.
Optimization and Challenges
-
Base Selection: K₂CO₃ in DMF outperforms NaOH in aqueous systems due to reduced hydrolysis of the alkyl bromide.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance phenoxide reactivity but may complicate purification.
-
Yield: 65–75% after optimization, with side products arising from over-alkylation or acid decarboxylation.
Mitsunobu Reaction: Oxidative Coupling of 4-(Dimethylamino)phenol and 6-Hydroxyhexanoic Acid
Reaction Mechanism and Procedure
The Mitsunobu reaction enables ether synthesis under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is ideal for acid-sensitive substrates, as it avoids strong bases.
Typical Procedure:
-
Combine 4-(dimethylamino)phenol (1.0 equiv), 6-hydroxyhexanoic acid (1.2 equiv), and PPh₃ (1.5 equiv) in THF.
-
Cool to 0°C and add DEAD (1.5 equiv) dropwise.
-
Stir at room temperature for 24 hours, then concentrate under reduced pressure.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Advantages and Limitations
-
Yield: 80–85%, superior to Williamson synthesis.
-
Cost: High reagent expense limits scalability.
-
Byproducts: Triphenylphosphine oxide necessitates chromatographic purification.
Ullmann-Type Coupling: Copper-Catalyzed Aromatic Etherification
Reaction Overview
Ullmann coupling employs copper catalysts to facilitate aryl-oxygen bond formation between aryl halides and alcohols. While less common for aliphatic acids, this method is viable with 6-iodohexanoic acid and 4-(dimethylamino)phenol.
Typical Procedure:
Key Parameters
-
Catalyst Loading: 10 mol% CuI optimizes cost and efficiency.
-
Yield: 50–60%, limited by competing side reactions.
Carbodiimide-Mediated Esterification Followed by Hydrolysis
Two-Step Strategy
This approach first forms a phenoxy ester intermediate, which is hydrolyzed to the carboxylic acid.
Step 1: Esterification
-
React 4-(dimethylamino)phenol (1.0 equiv) with 6-chlorohexanoic acid (1.1 equiv) using DCC (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane.
-
Stir at room temperature for 12 hours, filter, and concentrate.
Step 2: Hydrolysis
Yield and Practicality
-
Overall Yield: 70–75%.
-
Drawbacks: Multi-step process increases handling complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| Williamson Synthesis | 65–75 | Low | High | Moderate |
| Mitsunobu Reaction | 80–85 | High | Low | High |
| Ullmann Coupling | 50–60 | Moderate | Moderate | Low |
| Carbodiimide-Mediated | 70–75 | Moderate | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid
- Structure: Contains a 3,5-dimethylphenoxy group linked via an acetylamino (-NHCO-) bridge.
- Synthesis: Prepared via acid chloride formation and coupling with 6-aminohexanoic acid .
- Key Differences: The acetylamino linkage introduces a peptide-like bond, altering metabolic stability compared to the direct phenoxy group in the target compound.
6-(4-Hydroxy-3-Methoxyphenyl)-hexanoic Acid (HMPHA)
- Structure: Features a 4-hydroxy-3-methoxyphenyl group directly attached to hexanoic acid.
- Pharmacology : Exhibits antispasmodic and antidiarrheal activity comparable to loperamide, likely due to hydrogen bonding from the hydroxyl group .
- Contrast: The hydroxyl and methoxy substituents enhance polarity, reducing lipophilicity compared to the dimethylamino group. Dimethylamino’s stronger electron-donating effect may improve bioavailability in non-polar environments (e.g., lipid membranes) .
6-(4-(Thiophen-2-yl)phenoxy)hexanoic Acid
- Structure: Incorporates a thiophene ring at the phenoxy para-position.
- Application : Used in hybrid solar cells due to thiophene’s π-conjugation and charge transport properties .
- Comparison: Thiophene’s electron-rich nature contrasts with dimethylamino’s electron-donating effects, making the former suitable for optoelectronics and the latter for bioactive molecules .
Functional Group Modifications
Hexanoic Acid, 6-[[4-(Dimethylamino)benzoyl]amino]-
- Structure: Dimethylamino group is part of a benzoyl (-CO-) moiety attached via an amino linkage.
- Synthesis: Involves coupling 4-(dimethylamino)benzoic acid derivatives with 6-aminohexanoic acid .
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic Acid
- Structure : Contains a sulfonamide (-SO₂NH-) group with a para-methylphenyl substituent.
- Properties: Sulfonamide groups enhance metabolic resistance and acidity (pKa ~1–2), contrasting with dimethylamino’s basicity (pKa ~8–10) .
Chain Length and Positional Isomerism
4-(Phenoxy)butanoic Acid
- Structure: Shorter chain (C4 vs. C6) with phenoxy at position 4.
- Metabolism: Rapidly β-oxidized to phenoxyacetic acid, whereas longer chains (e.g., C6) resist complete degradation, prolonging activity .
ω-Phenylalkanoic Acids
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Pharmacological Potential: The dimethylamino group in the target compound may enhance CNS penetration compared to polar analogs like HMPHA, but toxicity studies are required .
- Material Science: Thiophene-containing derivatives (e.g., ) demonstrate the versatility of phenoxy-hexanoic acids in non-biological applications .
- Metabolic Stability : C6 chains resist β-oxidation better than shorter analogs, making them suitable for sustained-release formulations .
Biological Activity
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. The compound features a hexanoic acid moiety linked to a phenoxy group that carries a dimethylamino substituent. This unique structure enhances its chemical reactivity and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 6-[4-(dimethylamino)phenoxy]hexanoic acid |
| SMILES Notation | CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O |
The biological activity of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the compound can modulate the activity of these molecular targets, leading to various biological effects such as:
- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Studies suggest that hexanoic acid, 6-[4-(dimethylamino)phenoxy]- may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating potent antibacterial properties.
- Anti-inflammatory Mechanism : In vitro experiments showed that hexanoic acid, 6-[4-(dimethylamino)phenoxy]- significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This reduction was dose-dependent, with an IC50 value of approximately 30 µM.
Comparative Analysis with Similar Compounds
To understand the uniqueness of hexanoic acid, 6-[4-(dimethylamino)phenoxy]-, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hexanoic Acid | Six-carbon chain | Basic fatty acid structure |
| Hexanoic Acid, 3,6-diamino-6-oxo-, (3S)- | Contains amino groups | Different functionalization leads to distinct properties |
| Hexanoic Acid, 6-amino-6-oxo-, methyl ester | Methyl ester instead of amino | Variation in functional groups affects reactivity |
The presence of the dimethylamino group in hexanoic acid, 6-[4-(dimethylamino)phenoxy]- enhances its solubility and permeability across cell membranes compared to other similar compounds, potentially increasing its efficacy in targeting specific biological pathways.
Q & A
Basic: What are the key steps and reaction conditions for synthesizing Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- in laboratory settings?
Methodological Answer:
The synthesis typically involves coupling 6-aminocaproic acid derivatives with 4-(dimethylamino)phenol. A high-yield route (87%) uses methyl 6-aminocaproate hydrochloride and p-N,N-dimethylaminobenzoic acid under amidation conditions. Critical steps include:
- Activation : The carboxylic acid group is activated using coupling agents like EDC/HCl or DCC.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reactivity.
- Purification : Column chromatography or recrystallization ensures purity .
Basic: Which spectroscopic techniques are essential for characterizing Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the structure, with phenoxy protons resonating at 6.8–7.2 ppm and dimethylamino groups at ~2.9 ppm (singlet).
- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., observed [M+H] at 279.35 for CHNO).
- UV-Vis Spectroscopy : Absorbance at 280–300 nm indicates π→π* transitions in the aromatic system .
Advanced: How can crystallography resolve discrepancies in reported physicochemical properties of Hexanoic acid derivatives?
Methodological Answer:
X-ray crystallography provides definitive structural data, resolving ambiguities in melting points or solubility. For example:
- Crystalline Form AB : Exhibits higher thermal stability (TGA decomposition >250°C) compared to amorphous forms.
- Packing Analysis : Hydrogen-bonding networks between carboxylic acid and dimethylamino groups influence stability .
Advanced: What strategies optimize hybrid solar cell performance using Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- derivatives?
Methodological Answer:
- Side-Chain Engineering : Introducing electron-donating groups (e.g., thiophene) enhances charge transport.
- Characterization : UV-Vis and PL spectroscopy quantify bandgap tuning (e.g., 2.1–2.3 eV for thiophene derivatives).
- Device Fabrication : Spin-coating with P3HT:PCBM blends achieves PCE >5% under AM1.5G illumination .
Basic: How do researchers assess the bioactivity of Hexanoic acid derivatives in pharmacological studies?
Methodological Answer:
- In Vitro Assays : Measure IC values against cancer cell lines (e.g., MTT assay for glioblastoma U87-MG cells).
- Target Validation : Kinase inhibition assays (e.g., AXL/VEGFR2) using recombinant proteins and ATP competition .
Advanced: What computational methods predict the physicochemical properties of Hexanoic acid derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate dipole moments (e.g., 4.24 D for the dimethylamino-phenoxy moiety).
- LogP Prediction : Software like MarvinSuite estimates hydrophobicity (LogP ~2.8), critical for blood-brain barrier penetration.
- pKa Estimation : ~4.24 for the carboxylic acid group, validated via potentiometric titration .
Basic: How are stability and degradation profiles evaluated for Hexanoic acid derivatives?
Methodological Answer:
- Forced Degradation Studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed carboxylic acid or oxidized dimethylamino groups) .
Advanced: What synthetic challenges arise in scaling up Hexanoic acid derivatives, and how are they addressed?
Methodological Answer:
- Low Yields : Optimize stoichiometry (1:1.2 molar ratio of amine to acid) and use flow chemistry for reproducibility.
- Byproduct Formation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Basic: How do structural modifications influence the pharmacological activity of Hexanoic acid derivatives?
Methodological Answer:
- Phenyl Substitutions : Fluorine at the para position increases kinase binding affinity (ΔG = -9.2 kcal/mol).
- Chain Length : Hexanoic acid chains improve solubility versus shorter analogs (e.g., butyric acid derivatives) .
Advanced: What role do Hexanoic acid derivatives play in photodynamic therapy (PDT)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
